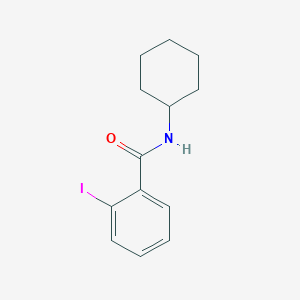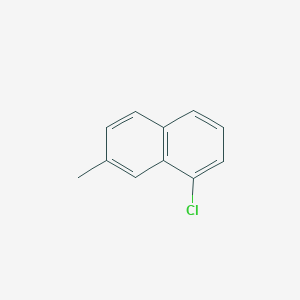
1-Chloro-7-methylnaphthalene
Übersicht
Beschreibung
1-Chloro-7-methylnaphthalene is an organic compound with the molecular formula C11H9Cl . It has a molecular weight of 176.65 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 1-position with a chlorine atom and at the 7-position with a methyl group .Wissenschaftliche Forschungsanwendungen
Chlorination Reactions
1-Chloro-7-methylnaphthalene, derived from the chlorination of 1-methylnaphthalene, participates in various chlorination reactions. The chlorination process in acetic acid leads to both substitution and addition products, including tetrachloro-derivatives of 1-methyl-, 1-chloro-4-methyl-, and 1-chloromethyl-tetralin. These products have distinct structures and conformations, indicating the complexity and versatility of reactions involving this compound (Cum, Mare, & Johnson, 1967).
Fluorescent Tracing in Engines
This compound, as a derivative of 1-methylnaphthalene, finds applications in engine research. 1-Methylnaphthalene is used as a laser-induced fluorescence tracer for imaging mixture formation and temperature distributions in internal combustion engines. Its stability and conversion, crucial for accurate measurements, are analyzed using supercontinuum laser absorption spectroscopy (Fendt et al., 2020).
Pyrolysis Studies
In pyrolysis studies, this compound-related compounds like 1-Methylnaphthalene undergo thermal decomposition, leading to the formation of various hydrocarbons and gases. These studies provide insight into the chemical processes occurring at high temperatures and pressures, relevant for fuel processing and combustion research (Leininger et al., 2006).
Molecular Structure Analysis
The molecular structure of liquids like 1-methylnaphthalene, closely related to this compound, has been investigated using X-ray diffraction. Such studies are significant for understanding the intermolecular and intramolecular interactions in liquid states, providing a basis for theoretical models of molecular liquids (Drozdowski, 2002).
Water Treatment Analysis
Chlorinated derivatives of 1-methylnaphthalene, similar to this compound, are analyzed in the context of water treatment. The chlorination reactions, particularly in aqueous solutions, lead to the formation of various oxygenated and chlorinated products. This research is vital for understanding the chemical changes in water treatment processes (Oyler et al., 1982).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 1-Chloro-7-methylnaphthalene is not well-studied. As a naphthalene derivative, it may interact with its targets in a similar manner to naphthalene. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . .
Biochemical Pathways
Some studies suggest that naphthalene and its derivatives can affect various biochemical pathways, including those involved in DNA synthesis and repair . .
Pharmacokinetics
According to one source, this compound has low gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also reported to inhibit several cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Given its structural similarity to naphthalene, it may cause similar effects, such as DNA damage and disruption of cellular functions . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect its solubility and stability . .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 1-Chloro-7-methylnaphthalene are not well-studied. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The chlorine atom and the methyl group on the naphthalene ring could potentially form interactions with biomolecules, influencing biochemical reactions .
Cellular Effects
It is known that PAHs can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Transport and Distribution
It is possible that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Eigenschaften
IUPAC Name |
1-chloro-7-methylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLSMMRNNCGXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2Cl)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609549 | |
| Record name | 1-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71778-30-8 | |
| Record name | 1-Chloro-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


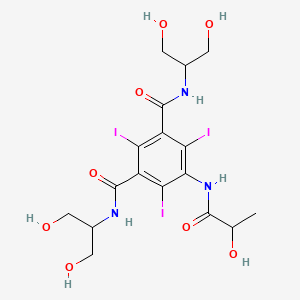

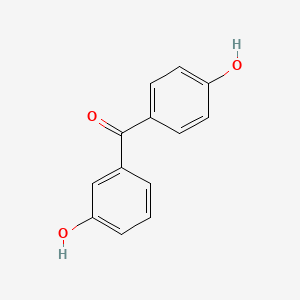
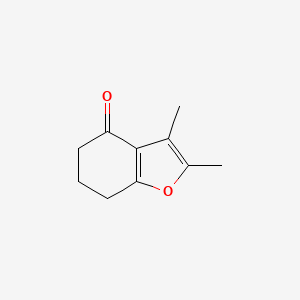
![methyl N-[(4-fluorophenyl)methyl]carbamodithioate](/img/structure/B3060647.png)
![3-phenyl-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione](/img/structure/B3060648.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine hydrochloride](/img/structure/B3060649.png)


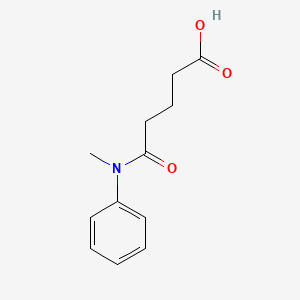

![4-methyl-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060660.png)
![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)
